3-(Pyrazin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrazin-2-yl)-3-azabicyclo[310]hexan-6-amine is a bicyclic compound that features a pyrazine ring and an azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine typically involves the annulation of cyclopropenes with aminocyclopropanes. This method can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(Pyrazin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine has several scientific research applications:
Chemistry: It serves as a valuable building block in organic synthesis due to its unique bicyclic structure.
Biology: The compound’s structural properties make it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Pyrazin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine is unique due to its combination of a pyrazine ring and an azabicyclohexane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3-pyrazin-2-yl-3-azabicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C9H12N4/c10-9-6-4-13(5-7(6)9)8-3-11-1-2-12-8/h1-3,6-7,9H,4-5,10H2 |
InChI Key |
YVNMGJNTPIXHGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2N)CN1C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.